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Compound of Interest

Compound Name: Batzelladine L

Cat. No.: B15559758

An In-depth Examination of the Marine Guanidine Alkaloid Batzelladine L: From Isolation to
Therapeutic Potential

Introduction

The Batzelladine family of guanidine alkaloids, isolated from marine sponges, has garnered
significant attention in the scientific community due to their complex chemical structures and
broad spectrum of biological activities. Among them, Batzelladine L, a polycyclic guanidine
alkaloid, has emerged as a promising lead compound in drug discovery. This technical guide
provides a comprehensive overview of Batzelladine L, detailing its isolation, chemical
properties, synthesis of its core structure, biological activities, and mechanisms of action. This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of this marine natural product.

Chemical Structure and Properties

Batzelladine L is a member of the polycyclic guanidinium alkaloid class, characterized by a
unique and complex architecture. Its structure features two tricyclic guanidine core units linked
by an ester bond. The precise stereochemistry and connectivity of Batzelladine L have been
elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS).
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Table 1: Physicochemical Properties of Batzelladine L

Property Value Reference
Molecular Formula C29H49N904

Molecular Weight 599.76 g/mol

13C NMR Data See Table 2

1H NMR Data See original research

Mass Spectrometry See original research

Table 2: 13C NMR Data for Batzelladine L in CD30D (100 MHz)
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Carbon Position Chemical Shift ()
1 174.5
3 55.4
4 33.1
5 42.6
6 158.9
7 56.1
8 29.8
9 49.2
10 36.7
11 235
12 14.4
1 64.9
2' 26.3
3 29.1
4 41.8
5' 158.9
6' 56.1
7' 29.8
8' 49.2
9' 36.7
10' 235
11 14.4
13 49.2
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14 29.8
15 36.7
16 23.5
17 14.4
18 64.9
19 26.3
20 29.1
21 41.8
22 158.9
23 56.1
24 29.8
25 49.2
26 36.7
27 235
28 14.4
29 41.8

Isolation from Natural Sources

Batzelladine L is naturally produced by the marine sponge Monanchora arbuscula. Its isolation
from the sponge material involves a multi-step extraction and chromatographic purification
process.

Experimental Protocol: Isolation of Batzelladine L

» Extraction: The sponge material is typically lyophilized and then extracted exhaustively with a
mixture of dichloromethane (CH2CI2) and methanol (MeOH). The resulting crude extract is
then partitioned between different solvents of varying polarity, such as n-hexane, ethyl
acetate (EtOAc), and butanol (BuOH), to separate compounds based on their polarity.
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Chromatographic Purification: The fraction containing Batzelladine L is subjected to a series
of chromatographic techniques for purification. This often includes:

o Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and
eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually
increasing the polarity.

o Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification is
achieved using reversed-phase HPLC, often with a C18 column and a mobile phase
consisting of a gradient of water and acetonitrile (ACN) or methanol, often with a modifier
like trifluoroacetic acid (TFA).

Characterization: The purified Batzelladine L is then characterized using spectroscopic
methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to
confirm its structure and purity.

Synthesis of the Batzelladine Core

While a specific total synthesis of Batzelladine L has not been detailed in the reviewed

literature, the synthesis of other members of the batzelladine family, such as Batzelladine F,

provides a roadmap for accessing its complex polycyclic guanidine core. The key strategies

employed in these syntheses are highlighted below and represent plausible approaches for the

synthesis of Batzelladine L.

Key Synthetic Strategies

Tethered Biginelli Condensation: This has been a cornerstone in the synthesis of the tricyclic
guanidine core of batzelladines. This intramolecular cyclocondensation reaction allows for
the stereoselective formation of the complex ring system.

[4+2] Annulation: A novel [4+2] annulation of vinyl carbodiimides with N-alkyl imines has
been successfully used to construct the guanidine centers with controlled stereochemistry.

Aza-Michael Addition: Intramolecular double aza-Michael additions have been employed to
form the tricyclic core of some batzelladines.
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» 1,3-Dipolar Cycloaddition: This strategy has been utilized in the synthesis of the pyrrolidine
ring system present in the batzelladine scaffold.

A plausible synthetic route to Batzelladine L would likely involve the synthesis of two distinct
tricyclic guanidine fragments, followed by their coupling via an ester linkage. The
stereochemistry at the various chiral centers would need to be carefully controlled throughout
the synthesis, likely through the use of chiral catalysts or starting materials.

Fragment A Synthesis

Key Reactions:
- Tethered Biginelli Condensation
- [4+2] Annulation

Chiral Starting Material A

7| Tricyclic Guanidine Core A —;

Esterification

Batzelladine L

Fragment B Synthesis

Key Reactions:
- Aza-Michael Addition

- 1,3-Dipolar Cycloaddition ».| Tricyclic Guanidine Core B
i J Ll

Chiral Starting Material B

Click to download full resolution via product page
Caption: General synthetic approach for Batzelladine alkaloids.

Biological Activities and Therapeutic Potential

Batzelladine L exhibits a remarkable range of biological activities, making it a molecule of
significant interest for drug development. Its therapeutic potential spans anti-infective and anti-

cancer applications.

Table 3: Summary of Biological Activities of Batzelladine L
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Activity Target/Assay IC50/MIC Reference
Plasmodium

Antimalarial falciparum (3D7 0.4 uM
strain)

Plasmodium
1.68 pg/mL

falciparum (W2 strain)

Reversal of

fluconazole resistance
Antifungal in Saccharomyces -

cerevisiae (Pdr5p

transporter)

) ) Mycobacterium
Antimycobacterial ) 0.25 pg/mL
intracellulare

Mycobacterium
) 1.68 pg/mL
tuberculosis

Anti-leishmanial Leishmania sp. 1.9 pg/mL

o HepG2 (human liver
Cytotoxicity ) cel 14 uM
cancer) cells

Various cancer cell
lines (A549, DU-145, -
Hela, etc.)

) Inhibition of HIV
Anti-HIV -
gp120-CD4 binding

Experimental Protocols for Key Biological Assays

This assay is a widely used method to determine the in vitro susceptibility of Plasmodium
falciparum to antimalarial drugs.

o Parasite Culture:P. falciparum strains (e.g., 3D7, W2) are maintained in continuous culture in
human erythrocytes in RPMI 1640 medium supplemented with human serum and
hypoxanthine.
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» Drug Dilution: Batzelladine L is serially diluted in complete medium in a 96-well plate.

e Assay Setup: Asynchronous or synchronized ring-stage parasite cultures are added to the
wells containing the drug dilutions to a final hematocrit of 2% and a parasitemia of 0.5-1%.

¢ Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5%
CO2, 5% 02, 90% N2).

e Lysis and Staining: After incubation, 100 uL of lysis buffer containing the fluorescent dye
SYBR Green | is added to each well. The plate is incubated in the dark at room temperature
for 1 hour.

o Fluorescence Measurement: The fluorescence intensity is measured using a microplate
reader with excitation and emission wavelengths of approximately 485 nm and 530 nm,
respectively.

o Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth
inhibition against the drug concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability.

o Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate medium (e.g.,
DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 104 cells
per well and allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of Batzelladine L
and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for
another 2-4 hours at 37°C.

e Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a
solution of SDS in HCI) is added to dissolve the formazan crystals.
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e Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,
and the IC50 value is determined.

Mechanism of Action

The diverse biological activities of Batzelladine L are attributed to its ability to interact with
multiple cellular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and
Autophagy

Recent studies on related batzelladine alkaloids suggest that their anticancer effects are
mediated through the induction of programmed cell death, specifically apoptosis and
autophagy.
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Caption: Proposed anticancer mechanism of Batzelladine L.

Batzelladine L is proposed to inhibit the mTOR (mammalian target of rapamycin) signaling
pathway. The inhibition of mMTOR, a key regulator of cell growth and proliferation, can lead to
the induction of autophagy, a cellular process of self-digestion that can promote cell death in
cancer cells. Furthermore, Batzelladine L appears to activate the intrinsic apoptotic pathway,
leading to the activation of caspase-9 and subsequently caspase-3. Activated caspase-3 then
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cleaves key cellular substrates, such as PARP (poly(ADP-ribose) polymerase), ultimately
leading to the execution of apoptosis.

Anti-HIV Activity: Inhibition of gp120-CD4 Interaction

The anti-HIV activity of the batzelladine class of compounds is attributed to their ability to
interfere with the initial step of viral entry into host cells.

Batzelladine L
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N\
“\ Inhibition

Viral Entry

Click to download full resolution via product page
Caption: Mechanism of HIV entry inhibition by Batzelladine L.

Batzelladine L acts as an inhibitor of the binding between the HIV envelope glycoprotein
gp120 and the CD4 receptor on the surface of T-cells. This interaction is a critical first step for
the virus to gain entry into the host cell. By blocking this binding, Batzelladine L effectively
prevents viral infection.

Conclusion

Batzelladine L, a structurally complex guanidine alkaloid from the marine sponge Monanchora
arbuscula, presents a compelling profile for drug development. Its potent and diverse biological
activities, including antimalarial, anticancer, and anti-HIV properties, underscore its therapeutic
potential. This technical guide has provided a detailed overview of the current knowledge on
Batzelladine L, from its isolation and structural characterization to its biological evaluation and
proposed mechanisms of action. While a total synthesis of Batzelladine L remains to be
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reported, the synthetic strategies developed for its congeners offer a clear path forward.
Further research into the synthesis of Batzelladine L and its analogs, coupled with in-depth
preclinical and clinical investigations, will be crucial to fully realize its potential as a novel
therapeutic agent.

 To cite this document: BenchChem. [Batzelladine L: A Technical Guide for Researchers and
Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559758#batzelladine-l-guanidine-alkaloid-family]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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